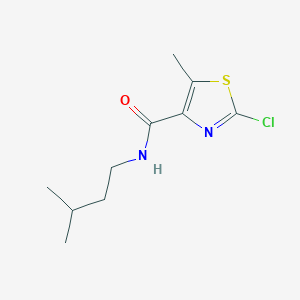
2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine, such as 3-methylbutylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell replication. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
相似化合物的比较
Similar Compounds
2-chloro-5-methyl-1,3-thiazole-4-carboxamide: Lacks the N-(3-methylbutyl) group.
5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide: Lacks the chloro group.
2-chloro-1,3-thiazole-4-carboxamide: Lacks the methyl and N-(3-methylbutyl) groups.
Uniqueness
2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide is unique due to the specific combination of substituents on the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
属性
IUPAC Name |
2-chloro-5-methyl-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c1-6(2)4-5-12-9(14)8-7(3)15-10(11)13-8/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRURDBNIHDEXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
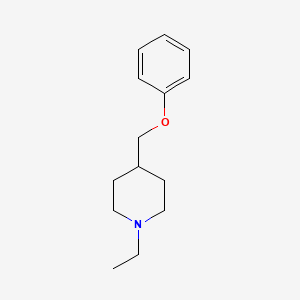
![1-N-methyl-1-N'-[2-methyl-2-[4-(trifluoromethyl)phenyl]propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B7673501.png)
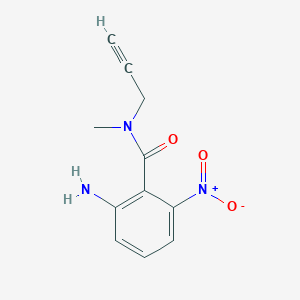
![(2R)-2-[(5-fluoropyridine-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7673525.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7673530.png)
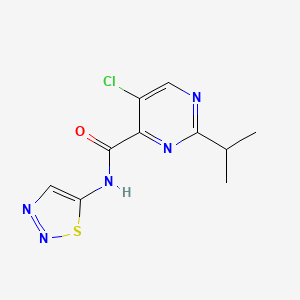
![N-[(6-methoxypyridin-2-yl)methyl]-3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-amine](/img/structure/B7673542.png)
![2-(methylcarbamoylamino)-N-[2-methyl-2-[4-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7673549.png)
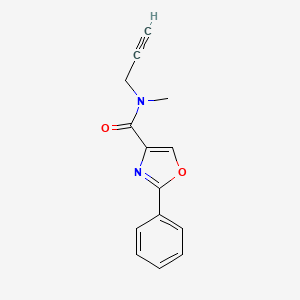
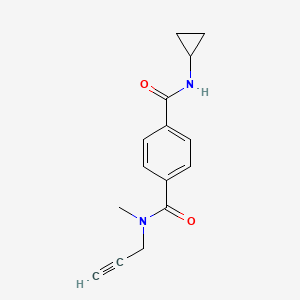
![1-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7673570.png)
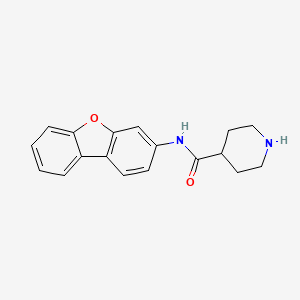
![2-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7673592.png)
![5-Methyl-4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B7673596.png)
